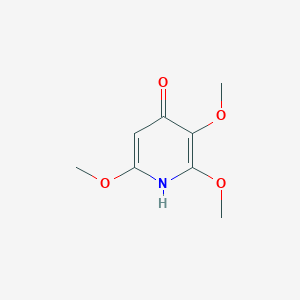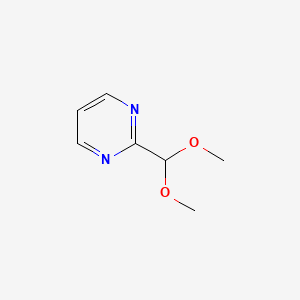
2,3,6-Trimethoxypyridin-4-ol
Descripción general
Descripción
Synthesis Analysis
2,3,6-Trimethoxypyridine can be synthesized through various methods such as the reaction of pyridine-2,3,6-trione with methanol in the presence of a dehydrating agent. This synthesis method yields 2,3,6-trimethoxypyridin-4-ol as a by-product.Molecular Structure Analysis
The molecular formula of 2,3,6-Trimethoxypyridin-4-ol is C8H11NO4. It is a derivative of pyridine and has three methoxy groups at positions 2, 3, and 6 of the pyridine ring.Physical And Chemical Properties Analysis
2,3,6-Trimethoxypyridin-4-ol is a pale yellow crystalline solid that appears as a powder. It is slightly soluble in water and soluble in organic solvents such as ethanol, methanol, and chloroform. The compound has a molecular weight of 169.18 g/mol and a density of 1.2 g/cm3.Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anti-tubercular Agents
“2,3,6-Trimethoxypyridin-4-ol” has been utilized in the design and synthesis of anti-tubercular agents. These compounds are evaluated for their activity against Mycobacterium tuberculosis and are crucial in the development of new therapies for tuberculosis .
Organic Synthesis: Heterocyclic Building Blocks
In organic synthesis, this compound serves as a heterocyclic building block. It’s used to construct complex molecules that can have various applications, ranging from pharmaceuticals to materials science .
Drug Discovery: MEK Inhibitors
The compound plays a role in the discovery of MEK inhibitors, which are drugs that can promote oligodendrocytes generation and myelin formation, potentially offering new treatments for demyelinating diseases like multiple sclerosis .
Industrial Applications: Chemical Synthesis
“2,3,6-Trimethoxypyridin-4-ol” is used in chemical synthesis processes within industrial applications. It’s a versatile tool for advancing scientific knowledge and developing innovative solutions.
Environmental Research: Analytical Studies
This compound is also relevant in environmental research, where it may be used in analytical studies to understand environmental processes and the behavior of organic compounds in natural settings .
Material Science: Advanced Material Development
In material science, “2,3,6-Trimethoxypyridin-4-ol” can contribute to the development of advanced materials. Its properties can be harnessed to create new materials with specific characteristics for various applications .
Safety And Hazards
The safety data sheet for a similar compound, (2,3,6-Trimethoxypyridin-4-yl)methanol, indicates that it may cause serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
2,3,6-trimethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-11-6-4-5(10)7(12-2)8(9-6)13-3/h4H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIKKUWKZCDXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=C(N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethoxypyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[5-Iodo-4-(1-isopropyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1455957.png)







![tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1455969.png)
![Methyl thieno[2,3-C]pyridine-7-carboxylate](/img/structure/B1455970.png)